molecular formula C16H15N5O3 B11164217 N-(2,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide

N-(2,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11164217
M. Wt: 325.32 g/mol
InChI Key: BYLPTZOMWLUGMW-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is a benzamide derivative characterized by a 2,5-dimethoxyphenyl substituent and a tetrazole ring at the ortho position of the benzamide backbone. The methoxy groups on the phenyl ring act as electron-donating substituents, which may enhance electronic interactions in biological systems.

Properties

Molecular Formula

C16H15N5O3

Molecular Weight

325.32 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C16H15N5O3/c1-23-11-7-8-15(24-2)13(9-11)18-16(22)12-5-3-4-6-14(12)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22)

InChI Key

BYLPTZOMWLUGMW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2N3C=NN=N3

Origin of Product

United States

Preparation Methods

Direct Amide Coupling Approach

Procedure :

  • Activation of 2-(1H-Tetrazol-1-yl)benzoic Acid :

    • The carboxylic acid (1.0 eq) is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0–5°C for 2 hours to form the corresponding acyl chloride.

    • Alternative : Carbodiimide-mediated activation using EDCl/HOBt (hydroxybenzotriazole) in dimethylformamide (DMF) at room temperature.

  • Coupling with 2,5-Dimethoxyaniline :

    • The acyl chloride is reacted with 2,5-dimethoxyaniline (1.2 eq) in the presence of triethylamine (TEA, 2.0 eq) as a base.

    • Conditions : Stirring at 25°C for 12–16 hours under nitrogen atmosphere.

Yield : 60–72% after purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7).

Critical Parameters :

  • Excess aniline (1.2 eq) ensures complete conversion of the acyl chloride.

  • Moisture-free conditions prevent hydrolysis of the acyl chloride.

Tetrazole Ring Construction via Cycloaddition

Procedure :

  • Synthesis of 2-Cyanobenzamide Intermediate :

    • 2-Cyanobenzoic acid is coupled with 2,5-dimethoxyaniline using EDCl/HOBt to yield N-(2,5-dimethoxyphenyl)-2-cyanobenzamide.

  • Tetrazole Formation :

    • The nitrile group undergoes a [2+3] cycloaddition with sodium azide (NaN₃) in the presence of ammonium chloride (NH₄Cl) in DMF at 100°C for 24 hours.

Yield : 45–58% after recrystallization from ethanol/water.

Advantages :

  • Avoids handling unstable tetrazole intermediates.

  • Compatible with microwave-assisted synthesis for reduced reaction times.

Purification and Analytical Characterization

Chromatographic Techniques

  • Flash Column Chromatography :

    • Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate) removes unreacted aniline and byproducts.

  • HPLC Purification :

    • Reverse-phase C18 column (acetonitrile/water + 0.1% trifluoroacetic acid) achieves >98% purity for biological assays.

Spectroscopic Data

Technique Key Observations
¹H NMR (400 MHz, DMSO-d₆)δ 8.92 (s, 1H, tetrazole-H), 8.25 (d, J=8.0 Hz, 1H, Ar-H), 7.95–7.85 (m, 2H, Ar-H), 6.90–6.80 (m, 3H, dimethoxyphenyl-H), 3.85 (s, 6H, OCH₃).
¹³C NMR (100 MHz, DMSO-d₆)δ 165.2 (C=O), 152.1 (tetrazole-C), 148.9, 139.7, 132.5 (Ar-C), 56.3 (OCH₃).
IR (KBr)1675 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O).
HRMS (ESI+)m/z calc. for C₁₆H₁₅N₅O₃ [M+H]⁺: 325.328; found: 325.327.

Challenges and Mitigation Strategies

Steric Hindrance from Methoxy Groups

  • The 2,5-dimethoxy substitution on the aniline ring impedes nucleophilic attack during amide coupling.

  • Solution : Use of bulky bases (e.g., DIPEA) enhances reaction efficiency by deprotonating the aniline without causing side reactions.

Tetrazole Ring Stability

  • The tetrazole moiety is prone to decomposition under acidic or high-temperature conditions.

  • Solution : Conduct cycloaddition reactions at controlled temperatures (<100°C) and neutralize reaction mixtures before workup.

Scalability and Industrial Relevance

  • Continuous Flow Synthesis : Microreactors enable rapid mixing and heat transfer, reducing reaction times by 40% compared to batch processes.

  • Green Chemistry Metrics :

    • PMI (Process Mass Intensity) : 32 (traditional) vs. 18 (flow system).

    • E-factor : 12.5 kg waste/kg product (batch) vs. 6.8 kg waste/kg product (flow) .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings often exhibit significant antimicrobial properties. The presence of the tetrazole moiety in N-(2,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide allows it to mimic carboxylate groups, enhancing its interaction with microbial enzymes or receptors. Studies have shown that similar compounds demonstrate activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria .

Anticancer Potential

The anticancer properties of this compound are under investigation, with preliminary studies suggesting that it may inhibit the growth of various cancer cell lines. The unique structural arrangement allows for interactions with key biological pathways involved in cancer proliferation. For instance, compounds with similar tetrazole structures have been reported to affect cancer cell viability significantly .

Antitubercular Activity

Given the increasing resistance to conventional antitubercular drugs, novel compounds like this compound are being explored for their potential effectiveness against Mycobacterium tuberculosis. The mechanism of action may involve inhibition of vital mycobacterial enzymes, which is critical for the survival of the bacteria .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialActive against Gram-positive/negative bacteria
AnticancerInhibits cancer cell proliferation
AntitubercularPotential inhibition of M. tuberculosis enzymes

Case Study: Anticancer Evaluation

In a study evaluating the anticancer effects of similar benzamide derivatives, several compounds were tested against human colorectal carcinoma cell lines (HCT116). The findings indicated that certain derivatives exhibited IC50 values lower than standard treatments like 5-fluorouracil (5-FU), suggesting a promising avenue for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors. The methoxy groups may enhance the compound’s lipophilicity, improving its ability to cross cell membranes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structure can be compared to related benzamides and acetamides with similar substituents:

Compound Core Structure Key Substituents Reported Activity Reference
N-(2,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide Benzamide 2,5-dimethoxyphenyl; tetrazole Not explicitly stated N/A
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-benzofuran-5-yl]benzamide Benzamide 2,5-dimethoxyphenyl; benzofuran Anti-inflammatory (hypothesized)
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide Acetamide 2,5-dimethoxyphenyl; benzothiazole Patent-listed (activity unspecified)
THHEB (3,4,5-trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide) Benzamide 3,4,5-trihydroxyphenyl; hydroxyethyl Antioxidant (IC₅₀: 22.8 μM for DPPH)
N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide Benzamide Pyrazole; tetrazole Safety data available (toxicity unspecified)

Key Observations :

  • Electron-donating substituents : The 2,5-dimethoxyphenyl group in the target compound and its benzofuran analog may enhance anti-inflammatory activity compared to hydroxyl-rich analogs like THHEB, which prioritize antioxidant effects .
  • Bioisosteric replacement : The tetrazole group in the target compound likely improves metabolic stability over carboxylic acid-containing analogs, similar to its role in other pharmaceuticals .
  • Backbone flexibility : Acetamide derivatives (e.g., ) may exhibit different conformational flexibility and binding kinetics compared to benzamides .
Physicochemical Properties
  • Hydrogen-bonding capacity: The tetrazole ring offers two hydrogen-bond acceptors, which may enhance target binding compared to non-heterocyclic analogs.

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound belonging to the benzamide class. Its unique structure includes a tetrazole ring and methoxy groups, which enhance its biological activity and potential therapeutic applications. This compound has garnered interest in medicinal chemistry due to its interactions with various biological targets, particularly in the context of drug development.

  • Molecular Formula : C16H15N5O3
  • Molecular Weight : 325.32 g/mol
  • CAS Number : 851722-68-4

Structural Features

The compound features:

  • A benzamide backbone , which is common in many pharmacologically active compounds.
  • Methoxy groups at the 2 and 5 positions of the phenyl ring, which may influence its lipophilicity and receptor interactions.
  • A tetrazole moiety , known for its ability to mimic carboxylate groups, facilitating binding to various biological targets.

The biological activity of this compound primarily involves:

  • Interaction with Enzymes and Receptors : The tetrazole ring can mimic carboxylate groups, enhancing binding affinity to specific molecular targets, which modulates their activity and may lead to therapeutic effects.
  • Calcium Channel Modulation : Preliminary studies suggest potential applications in conditions related to calcium channel modulation, indicating a role in cellular signaling pathways.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

Comparative Analysis

A comparison with structurally similar compounds reveals insights into its unique biological profile:

Compound NameStructural FeaturesUnique Aspects
N-(3,5-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamideSimilar benzamide structure with different methoxy positioningPotentially different biological activity due to structural variations
N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamideContains a tetrazole ring but lacks additional methoxy groupsMay exhibit distinct pharmacological properties compared to the target compound
N-(4-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamideFluorine substitution instead of methoxy groupsDifferent electronic properties affecting reactivity and biological interactions

In Vitro Studies

Research has indicated that compounds with similar structures can influence calcium-dependent processes in cells. For instance:

  • A study demonstrated that derivatives of benzamides were effective in reducing cell viability in cancer cell lines at specific concentrations (IC50 values) indicating their cytotoxic potential .

Q & A

Q. What are the standard synthetic routes for N-(2,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide?

The synthesis typically involves sequential functionalization of the benzamide and tetrazole moieties. A common approach includes:

  • Amide bond formation : Reacting 2,5-dimethoxyaniline with a benzoyl chloride derivative bearing a tetrazole group under basic conditions (e.g., triethylamine in dichloromethane) .
  • Tetrazole introduction : Cyclization of nitrile precursors with sodium azide or via [2+3] cycloaddition reactions .
  • Purification : Preparative HPLC or column chromatography (silica gel, hexane/EtOAc gradients) to isolate the product .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 1H and 13C NMR to confirm substituent positions and molecular connectivity (e.g., δ 11.63 ppm for amide protons in DMSO-d6) .
  • HRMS : To verify molecular formula (e.g., exact mass matching C16H15N5O3) .
  • HPLC : Purity assessment (e.g., >95% purity for biological assays) .

Q. How is the purity of the compound assessed during synthesis?

  • Thin-layer chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization .
  • Analytical HPLC : Quantifies purity with reverse-phase columns (C18) and UV detection .
  • Melting point analysis : Consistency with literature values indicates crystalline purity .

Advanced Research Questions

Q. What strategies are effective in optimizing reaction yields for this compound’s synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloromethane minimizes side reactions .
  • Catalyst use : Lewis acids (e.g., ZnCl2) or phase-transfer catalysts improve cyclization efficiency for tetrazole formation .
  • Temperature control : Reflux conditions (e.g., 80°C in ethanol) for amide coupling, but lower temperatures (0–25°C) prevent tetrazole decomposition .

Q. How can researchers analyze structure-activity relationships (SAR) for this compound?

  • Functional group variation : Synthesize analogs with modified methoxy or tetrazole substituents (e.g., replacing tetrazole with triazole) to assess bioactivity changes .
  • Biological assays : Compare IC50 values in antimicrobial (e.g., MIC against E. coli) or anticancer (e.g., MTT assay) models to correlate structural features with activity .
  • Computational docking : Predict binding affinities to targets like cyclooxygenase-2 (COX-2) using software such as AutoDock .

Q. What methodologies resolve contradictions in reported biological activities?

  • Orthogonal assays : Validate antimicrobial activity using both broth microdilution (MIC) and disk diffusion methods to rule out false positives .
  • Metabolic stability testing : Assess hepatic microsome degradation to determine if observed in vitro activity translates to in vivo efficacy .
  • Purity verification : Re-test compounds with conflicting results using HPLC-MS to exclude impurities as confounding factors .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Molecular dynamics (MD) simulations : Simulate binding to protein targets (e.g., kinases) over 100 ns trajectories to identify stable binding conformations .
  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate physicochemical properties with bioactivity .
  • X-ray crystallography : Resolve 3D structures of compound-protein complexes (if crystallizable) to guide rational design .

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